molecular formula C26H25ClN2O2 B10917594 1-(4-chlorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole

1-(4-chlorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10917594
M. Wt: 432.9 g/mol
InChI Key: SUIHULACHACUHN-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring substituted with chlorobenzyl, ethyl, and methoxyphenyl groups

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-chlorobenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:

    1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazole: Lacks the methoxyphenyl groups, resulting in different reactivity and biological activity.

    4-Ethyl-3,5-diphenyl-1H-pyrazole:

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C26H25ClN2O2

Molecular Weight

432.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C26H25ClN2O2/c1-4-24-25(19-7-5-9-22(15-19)30-2)28-29(17-18-11-13-21(27)14-12-18)26(24)20-8-6-10-23(16-20)31-3/h5-16H,4,17H2,1-3H3

InChI Key

SUIHULACHACUHN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC

Origin of Product

United States

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